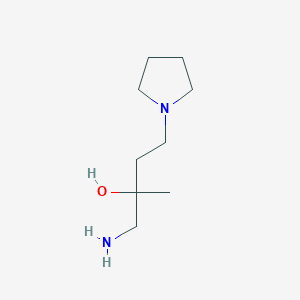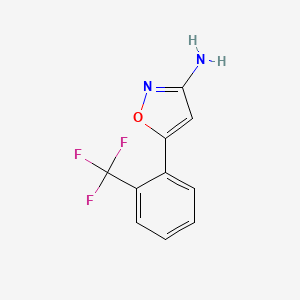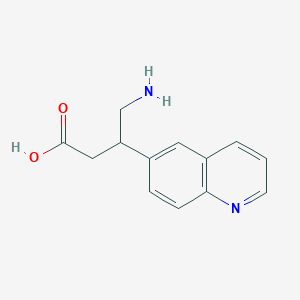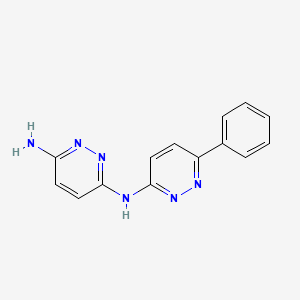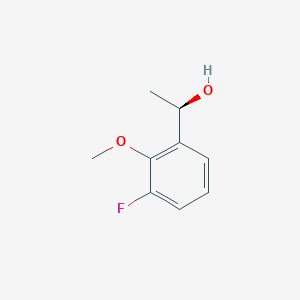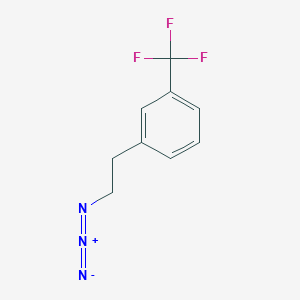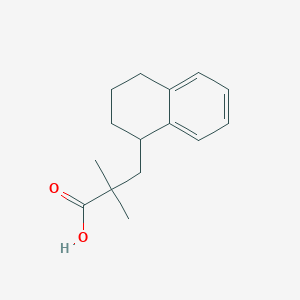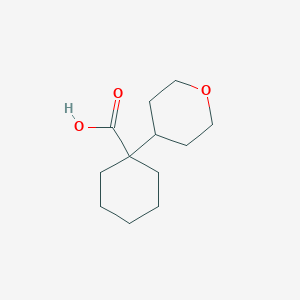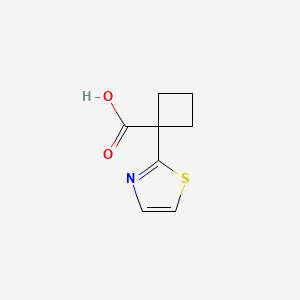
3-(Pyrazin-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrazin-2-yl)butanoic acid is a heterocyclic organic compound with the molecular formula C8H10N2O2. This compound features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4, attached to a butanoic acid chain. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)butanoic acid can be achieved through various methods. One common approach involves the condensation of pyrazin-2-amine with a suitable butanoic acid derivative. For example, pyrazin-2-amine can be reacted with 3-bromobutanoic acid in the presence of a base such as potassium carbonate to yield this compound .
Another method involves the Suzuki-Miyaura cross-coupling reaction, where pyrazin-2-boronic acid is coupled with a butanoic acid derivative in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura cross-coupling reaction is often preferred for its scalability and efficiency.
化学反应分析
Types of Reactions
3-(Pyrazin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine-N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrazine ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions. For instance, halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products Formed
Oxidation: Pyrazine-N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated pyrazine derivatives.
科学研究应用
3-(Pyrazin-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Pyrazin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity. For example, pyrazine derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
3-(Pyrazin-2-yl)butanoic acid can be compared with other pyrazine derivatives, such as:
Pyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyrazine ring.
Pyrazine-2-boronic acid: Contains a boronic acid group instead of a butanoic acid chain.
Pyrazine-2-amine: Features an amine group attached to the pyrazine ring.
The uniqueness of this compound lies in its butanoic acid chain, which imparts distinct chemical and biological properties compared to other pyrazine derivatives .
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
3-pyrazin-2-ylbutanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(4-8(11)12)7-5-9-2-3-10-7/h2-3,5-6H,4H2,1H3,(H,11,12) |
InChI 键 |
NKZXJCPHNHBCRV-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)O)C1=NC=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)

